Dioctadecyl sulfate

Übersicht

Beschreibung

Dioctadecyl sulfate is an organic compound with the chemical formula

C36H74O4S

. It is a sulfate ester derived from octadecanol, a long-chain fatty alcohol. This compound is known for its surfactant properties and is used in various industrial and scientific applications.Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dioctadecyl sulfate can be synthesized through the esterification of octadecanol with sulfuric acid. The reaction typically involves heating octadecanol with concentrated sulfuric acid under controlled conditions to form the sulfate ester. The reaction can be represented as follows:

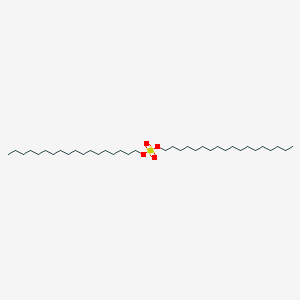

2C18H37OH+H2SO4→(C18H37O)2SO4+2H2O

Industrial Production Methods

In industrial settings, this compound is produced by reacting octadecanol with sulfur trioxide or chlorosulfonic acid. These methods are preferred due to their efficiency and scalability. The reaction with sulfur trioxide can be carried out in a continuous reactor, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Dioctadecyl sulfate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form octadecanol and sulfuric acid.

Oxidation: Under oxidative conditions, this compound can be oxidized to form sulfonic acids.

Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different sulfate esters.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products

Hydrolysis: Octadecanol and sulfuric acid.

Oxidation: Sulfonic acids.

Substitution: Various sulfate esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Surfactant in Langmuir-Blodgett Films

- Application : DOS is widely used as a surfactant in the preparation of Langmuir-Blodgett films, which are essential for studying molecular interactions at interfaces.

- Mechanism : It reduces surface tension, allowing for the formation of stable monolayers that can be transferred onto solid substrates for further analysis.

2. Liposome Formation for Drug Delivery

- Application : In biological research, DOS is utilized in formulating liposomes for drug delivery systems.

- Benefits : It enhances the stability and bioavailability of therapeutic agents, making it a valuable component in targeted drug delivery, particularly in cancer therapy .

3. Antimicrobial Applications

- Application : DOS has been investigated for its antimicrobial properties, particularly in formulations aimed at controlling bacterial infections.

- Case Study : Research has shown that compounds similar to DOS exhibit significant antimicrobial activity against various pathogens, highlighting its potential role in developing new antimicrobial agents .

Industrial Applications

1. Emulsifiers and Detergents

- Application : Due to its excellent surfactant properties, DOS is used in the production of detergents and emulsifiers.

- Impact : Its ability to stabilize emulsions makes it crucial in various industrial formulations.

2. Polymer Stabilization

- Application : DOS serves as a stabilizing agent in polymer networks.

- Case Study : In one study, DOS was employed as a template to enhance the stability of ultrathin polymer networks through polyion-complexation methods .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits/Outcomes |

|---|---|---|

| Chemistry | Langmuir-Blodgett films | Studies on molecular interactions |

| Biology | Liposome formulation | Improved drug delivery and stability |

| Medicine | Targeted drug delivery | Enhanced efficacy in cancer therapy |

| Industry | Emulsifiers and detergents | Improved stability and performance |

| Polymer Science | Stabilizing agent | Enhanced polymer network stability |

Case Studies

-

Langmuir-Blodgett Films

- Researchers utilized DOS to create stable monolayers that facilitated the study of molecular interactions at interfaces. The findings demonstrated its effectiveness in forming organized structures necessary for advanced materials science applications.

-

Drug Delivery Systems

- A study highlighted the use of DOS in liposomal formulations that significantly improved the bioavailability of anticancer drugs. The results indicated enhanced therapeutic effects compared to traditional delivery methods.

-

Antimicrobial Research

- Investigations into the antimicrobial properties of DOS revealed its potential as a novel agent against resistant bacterial strains. This application could lead to new treatments in healthcare settings.

Wirkmechanismus

Dioctadecyl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of molecules. In biological systems, it can interact with cell membranes, enhancing the delivery of drugs or other therapeutic agents. The molecular targets and pathways involved include the disruption of lipid bilayers and the facilitation of molecular transport across cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dioctadecyl disulfide: Similar in structure but contains a disulfide bond instead of a sulfate group.

Dioctyl sulfosuccinate: Another surfactant with similar applications but different chemical structure and properties.

Uniqueness

Dioctadecyl sulfate is unique due to its long hydrophobic chains and sulfate ester group, which provide excellent surfactant properties. Its ability to form stable monolayers and bilayers makes it particularly valuable in the preparation of Langmuir-Blodgett films and liposomes .

Biologische Aktivität

Dioctadecyl sulfate (DOS) is a synthetic surfactant and a derivative of sulfuric acid, commonly used in various biological and chemical applications. Its biological activity has garnered attention in recent years, particularly concerning its interactions with cells and potential therapeutic uses. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is characterized by its long hydrophobic hydrocarbon chains and a sulfate group, which contributes to its amphiphilic properties. This structure allows it to interact with lipid membranes and proteins, influencing various biological processes.

- Membrane Interaction : DOS is known to disrupt cellular membranes, leading to altered cell permeability. This disruption can induce cell death in certain contexts, particularly in cancer cells.

- Cell Signaling Modulation : DOS can activate various signaling pathways, including those involved in apoptosis and inflammation. Its interaction with membrane proteins can trigger downstream effects that influence cell survival and proliferation.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism behind this activity is primarily attributed to its ability to disrupt microbial cell membranes.

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive Bacteria | High | |

| Gram-negative Bacteria | Moderate | |

| Fungi | Moderate |

Cytotoxic Effects

Studies have demonstrated that DOS can induce cytotoxicity in cancer cell lines. The compound's ability to permeabilize membranes leads to the release of intracellular contents and subsequent cell death.

- Case Study : In a study involving human cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability within 24 hours at concentrations as low as 10 µM. This effect was linked to the activation of apoptotic pathways, including caspase activation.

Research Findings

- Cellular Uptake : DOS has been shown to facilitate the uptake of therapeutic agents into cells, enhancing their efficacy. This property is particularly useful in drug delivery systems.

- Immunomodulatory Effects : Research indicates that this compound may influence immune responses by modulating cytokine production in immune cells.

Safety and Toxicity

While this compound exhibits promising biological activities, its safety profile must be considered. Studies have indicated potential toxicity at high concentrations, necessitating careful evaluation in therapeutic applications.

- Toxicity Assessment : In animal models, high doses of DOS led to adverse effects such as liver damage and inflammation. Long-term studies are required to fully understand its safety profile.

Eigenschaften

IUPAC Name |

dioctadecyl sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H74O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMHIKTUFBWOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)OCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H74O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510811 | |

| Record name | Dioctadecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66186-21-8 | |

| Record name | Dioctadecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.